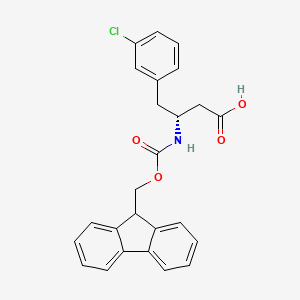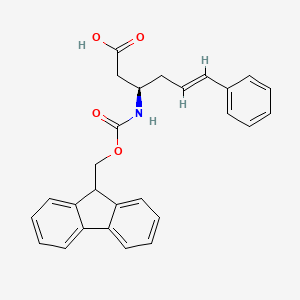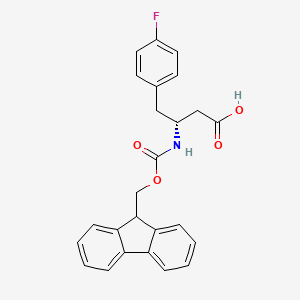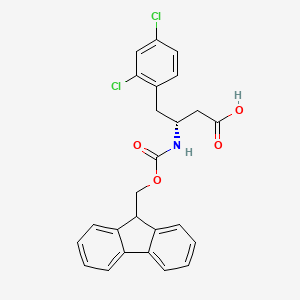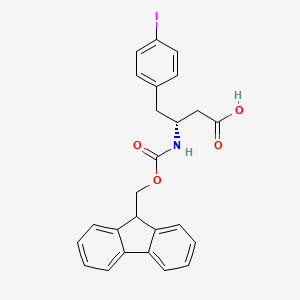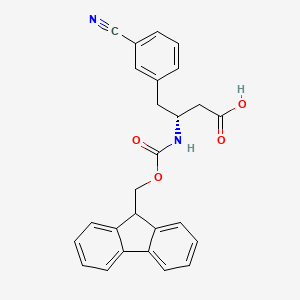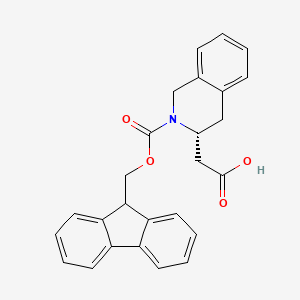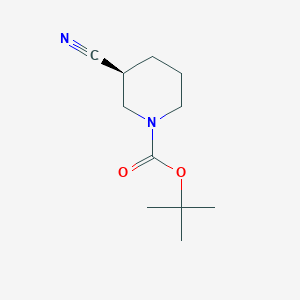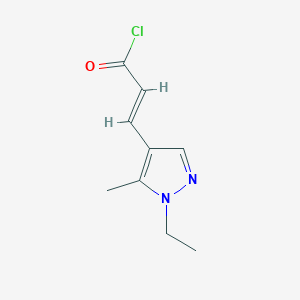
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride, also known as EMPA, is a type of acryloyl chloride compound that is widely used in various scientific experiments and research. It is a colorless liquid with a pungent odor, and is soluble in organic solvents such as ethanol, methanol, and acetone. EMPA is a versatile compound that has been used in a wide range of scientific research applications, including organic synthesis, polymer synthesis, and biochemistry.
科学的研究の応用
-
7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid : This compound is used in proteomics research. Proteomics is a branch of biology that studies proteins, their structures, and their functions. The specific applications and methods of use for this compound in proteomics research are not detailed in the source.
-
2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-quinoline-4- : The specific applications and methods of use for this compound are not detailed in the source.
-
7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid : This compound is used in proteomics research. Proteomics is a branch of biology that studies proteins, their structures, and their functions. The specific applications and methods of use for this compound in proteomics research are not detailed in the source.
-
2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-quinoline-4- : The specific applications and methods of use for this compound are not detailed in the source.
特性
IUPAC Name |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-7(2)8(6-11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFAZDYCVNYWQM-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

